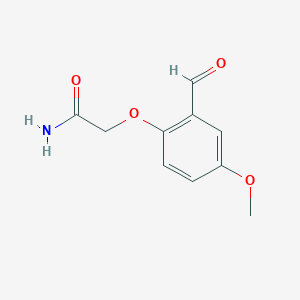
1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-carbaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that features both an oxetane ring and a triazole ring. The oxetane ring is a four-membered ring containing one oxygen atom, while the triazole ring is a five-membered ring containing three nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Vorbereitungsmethoden
The synthesis of 1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the formation of the oxetane ring followed by the introduction of the triazole ring. One common method is the cyclization of appropriate precursors through intramolecular cyclization reactions. For instance, the oxetane ring can be synthesized via intramolecular etherification or epoxide ring opening/closing reactions . . Industrial production methods may involve optimizing these reactions for higher yields and scalability.
Analyse Chemischer Reaktionen
1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxetane ring can undergo ring-opening reactions, often facilitated by nucleophiles under acidic or basic conditions.
Cycloaddition: The triazole ring can participate in cycloaddition reactions, forming larger ring systems.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as copper(I) iodide for click chemistry, and various acids or bases depending on the specific reaction . Major products formed from these reactions include carboxylic acids, alcohols, and substituted triazole derivatives .
Wirkmechanismus
The mechanism by which 1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity . The oxetane ring’s ability to undergo ring-opening reactions can also play a role in its reactivity, allowing it to form covalent bonds with target molecules . The triazole ring’s nitrogen atoms can participate in hydrogen bonding and other interactions, further influencing the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde include other oxetane and triazole derivatives. For example:
Oxetan-3-one: A simpler oxetane derivative used in various synthetic applications.
1H-1,2,3-Triazole-4-carbaldehyde: A triazole derivative without the oxetane ring, used in similar chemical reactions.
Azetidine derivatives: Four-membered nitrogen-containing rings that share some reactivity with oxetanes.
The uniqueness of 1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde lies in its combination of the oxetane and triazole rings, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
1-(oxetan-3-yl)triazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-2-5-1-9(8-7-5)6-3-11-4-6/h1-2,6H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHGUHPAFPXBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)N2C=C(N=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
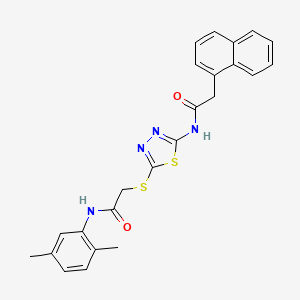

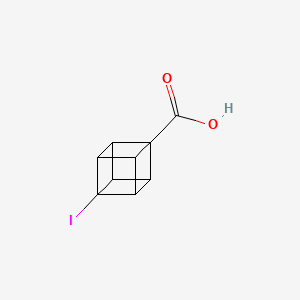

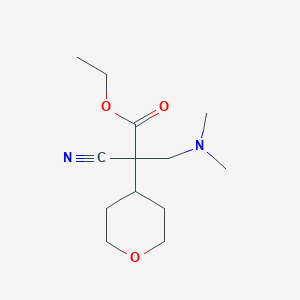
![3-benzyl-8-(2,5-dimethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493023.png)
![2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2493027.png)
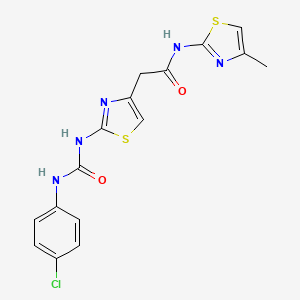
![5-amino-N-(4-bromophenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2493030.png)

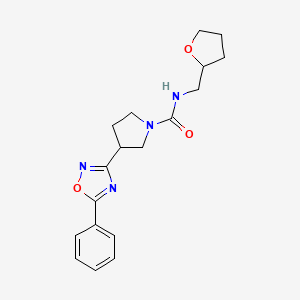
![3-chloro-2-{[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2493035.png)
![3-Chloro-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2493036.png)
